molecular formula C13H25NOS B14465350 S-Cyclohexyl dipropylcarbamothioate CAS No. 66017-42-3

S-Cyclohexyl dipropylcarbamothioate

Cat. No.: B14465350
CAS No.: 66017-42-3
M. Wt: 243.41 g/mol
InChI Key: FWQWLOFGTHDDQV-UHFFFAOYSA-N
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Description

S-Cyclohexyl dipropylcarbamothioate is a thiocarbamate herbicide characterized by a cyclohexyl group attached to the sulfur atom and dipropylcarbamothioate moiety. Thiocarbamates are widely used as pre-emergent herbicides, inhibiting lipid biosynthesis in target weeds. These compounds share a common mechanism of action but differ in substituent groups, influencing their physicochemical properties, degradation pathways, and environmental behavior .

Properties

CAS No.

66017-42-3

Molecular Formula

C13H25NOS

Molecular Weight

243.41 g/mol

IUPAC Name

S-cyclohexyl N,N-dipropylcarbamothioate

InChI

InChI=1S/C13H25NOS/c1-3-10-14(11-4-2)13(15)16-12-8-6-5-7-9-12/h12H,3-11H2,1-2H3

InChI Key

FWQWLOFGTHDDQV-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)C(=O)SC1CCCCC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-Cyclohexyl dipropylcarbamothioate typically involves the reaction of cyclohexylamine with dipropylcarbamothioic acid chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature and under an inert atmosphere to prevent any side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: S-Cyclohexyl dipropylcarbamothioate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol.

    Substitution: The compound can undergo nucleophilic substitution reactions where the carbamothioate group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various substituted carbamothioates depending on the nucleophile used.

Scientific Research Applications

S-Cyclohexyl dipropylcarbamothioate has several applications in scientific research:

    Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of thiol groups is beneficial.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of S-Cyclohexyl dipropylcarbamothioate involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with thiol groups in proteins, leading to the modulation of their activity. This interaction can affect various cellular pathways and processes, making it a potential candidate for therapeutic applications.

Comparison with Similar Compounds

Thiocarbamate herbicides are distinguished by their S-alkyl and carbamothioate substituents. Below is a detailed comparison of S-cyclohexyl dipropylcarbamothioate with key analogs:

Structural and Physicochemical Properties
Compound Name S-Substituent Carbamothioate Groups Molecular Formula logP (Predicted) Water Solubility (mg/L)
This compound Cyclohexyl Dipropyl C₁₃H₂₅NOS ~3.8 (high) Low (<10)
EPTC (S-ethyl dipropylcarbamothioate) Ethyl Dipropyl C₉H₁₉NOS ~2.5 Moderate (~375)
Vernolate (S-propyl dipropylcarbamothioate) Propyl Dipropyl C₁₀H₂₁NOS ~3.0 Moderate (~250)
Cycloate (S-ethyl cyclohexylethylcarbamothioate) Ethyl Cyclohexylethyl C₁₁H₂₁NOS ~3.5 Low (~50)

Key Observations :

  • Water solubility decreases with larger S-substituents, impacting mobility and bioavailability .
Degradation Pathways and Environmental Persistence

Thiocarbamates are primarily degraded via microbial action and cytochrome P-450 systems.

Compound Degradation Pathway Soil Half-Life (Days) Key Metabolites
This compound Assumed microbial/P-450 oxidation* Unknown (likely >30) Cyclohexanol, propylamines
EPTC Cytochrome P-450-mediated oxidation 14–28 Ethyl mercaptan, CO₂
Vernolate Microbial hydrolysis 21–35 Propyl sulfoxide, dipropylurea
Cycloate Oxidative cleavage (limited data) 30–60 Cyclohexylethanol, ethylamine

*Inferred from EPTC’s degradation mechanism .

Key Findings :

  • EPTC degradation involves inducible cytochrome P-450 systems in Rhodococcus spp., producing non-toxic metabolites like CO₂ .
  • This compound’s bulky cyclohexyl group may slow enzymatic degradation, leading to extended soil persistence compared to EPTC and vernolate.
  • Cycloate ’s cyclohexylethyl group similarly prolongs half-life, suggesting structural bulkiness correlates with environmental retention .

Key Insights :

  • The cyclohexyl group in this compound may enhance soil adsorption, improving pre-emergent efficacy but increasing residue accumulation risks.
  • EPTC and vernolate require higher application rates due to faster degradation, whereas cycloate’s persistence allows lower-frequency applications .

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